Barbituric Acid-[13C4,15N2]

LC-MS/MS method development Bioanalytical validation Isotope effects

Barbituric Acid-[13C4,15N2] is a dual 13C/15N-labeled internal standard engineered for quantitative LC-MS/MS of barbiturate-class drugs in biological matrices. Its 13C4,15N2 labeling ensures co-elution indistinguishable from native analyte, eliminating differential matrix effects that compromise structural analog IS performance. The +6 Da mass shift provides clean MS separation. Substituting unlabeled barbituric acid in isotope dilution workflows is analytically unsound. This product is essential for FDA/EMA-compliant bioanalytical method validation, therapeutic drug monitoring, mass balance studies, and as a labeled synthetic precursor for barbiturate derivative synthesis.

Molecular Formula C4H4N2O3
Molecular Weight 134.044 g/mol
Cat. No. B15088248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric Acid-[13C4,15N2]
Molecular FormulaC4H4N2O3
Molecular Weight134.044 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)NC1=O
InChIInChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyHNYOPLTXPVRDBG-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barbituric Acid-[13C4,15N2]: Isotopic Specifications and Analytical Differentiation for Procurement


Barbituric Acid-[13C4,15N2] (CAS: 1173019-05-0) is a stable isotope-labeled analog of barbituric acid (2,4,6-trihydroxypyrimidine), the parent scaffold of barbiturate pharmaceuticals. This compound incorporates four carbon-13 (13C) and two nitrogen-15 (15N) isotopic atoms into its molecular framework, resulting in a molecular mass increase of +6 Da relative to the unlabeled compound (C4H4N2O3, MW 128.09) . The labeling is chemically silent with respect to the compound's physicochemical properties—including solubility, reactivity, and chromatographic retention behavior—while providing a distinct mass shift that enables discrimination via mass spectrometry . Unlike deuterium (2H)-labeled analogs, which may exhibit chromatographic isotope effects leading to retention time shifts of 0.5–2 seconds in reverse-phase LC [1], the 13C and 15N labeling employed here produces co-elution behavior essentially indistinguishable from the native analyte, a critical attribute for accurate internal standardization in complex biological matrices.

Why Unlabeled Barbituric Acid Cannot Substitute for Barbituric Acid-[13C4,15N2] in Regulated Quantitative Bioanalysis


Procurement decisions that substitute unlabeled barbituric acid for Barbituric Acid-[13C4,15N2] are analytically unsound when the intended application involves quantitative mass spectrometry in complex biological matrices. Unlabeled barbituric acid is spectrometrically indistinguishable from endogenous barbituric acid or barbiturate-derived analytes present in biological samples, precluding its use as an internal standard in isotope dilution mass spectrometry workflows [1]. Regulatory guidance from the FDA and EMA for bioanalytical method validation explicitly recommends stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS assays due to their capacity to correct for matrix-induced ion suppression or enhancement, which can exceed 50% in untreated plasma or urine samples [2]. While structural analogs (e.g., 5,5-diethylbarbituric acid) may be employed as internal standards, they do not co-elute identically with the target analyte, exposing the assay to differential matrix effects that compromise accuracy and precision, particularly at low concentrations near the lower limit of quantitation (LLOQ) [3].

Barbituric Acid-[13C4,15N2]: Quantitative Performance Benchmarks Versus Alternative Internal Standard Candidates


Chromatographic Co-Elution Fidelity of 13C/15N Labeling Versus Deuterium-Labeled Internal Standards

The primary procurement advantage of Barbituric Acid-[13C4,15N2] over deuterium-labeled barbituric acid analogs is the elimination of chromatographic isotope effects. In reverse-phase liquid chromatography, deuterium substitution can alter hydrophobicity sufficiently to produce retention time shifts that cause differential exposure to matrix ionization conditions [1]. The 13C and 15N isotopic labels in Barbituric Acid-[13C4,15N2] are incorporated into the molecular backbone rather than replacing hydrogen atoms, resulting in retention time differences of <0.03 seconds compared to unlabeled barbituric acid under standard RP-HPLC conditions, whereas deuterated analogs (e.g., barbituric acid-d4) exhibit retention time shifts of 0.5–2.0 seconds [1].

LC-MS/MS method development Bioanalytical validation Isotope effects

Linear Dynamic Range and Lower Limit of Quantitation in Urine-Based Metabolic Studies

Although direct head-to-head quantitative performance data specific to Barbituric Acid-[13C4,15N2] are not available in the peer-reviewed literature, data from the closely related 13C,15N2-labeled phenobarbital system provide class-level quantitative benchmarks applicable to this compound. In continuous-flow isotope-ratio mass spectrometry (CF-IRMS) analysis of human urine, 15N2,13C-labeled phenobarbital demonstrated reproducible linearity (R² > 0.985) across 3–100 μg/mL in whole urine and 0.1–8.0 μg/mL in HPLC-purified fractions [1]. The lower limit of quantitation (LLOQ) for this labeled drug in whole urine ranged from 0.46–2.62 μg/mL depending on detection channel, while HPLC peak fractions achieved LLOQ values of 0.10–0.70 μg/mL [1].

Mass balance studies Metabolite identification CF-IRMS

Matrix Effect Compensation: Isotope Dilution Versus Structural Analog Internal Standardization

The isotope dilution technique employing stable isotope-labeled internal standards (SIL-IS) such as Barbituric Acid-[13C4,15N2] has been demonstrated to provide effective compensation for matrix effects in LC-MS/MS analyses. A systematic review of 132 validated analytical methods found that the isotope dilution approach was 100% effective for matrix effect compensation when using SIL-IS, compared with partial or inconsistent compensation observed with structural analog internal standards [1]. In quantitative terms, the coefficient of variation (CV) of IS-normalized matrix factors should not exceed 15% for validated methods when SIL-IS is properly employed, whereas non-isotopic internal standards frequently exhibit CV values of 20–40% in complex biological matrices such as plasma or tissue homogenates [1].

LC-MS/MS quantification Matrix effects Isotope dilution mass spectrometry

Pharmacological Equivalence Confirmation for Pulse-Dosing Study Applications

The pharmacological equivalence of 13C,15N2-labeled barbiturate derivatives relative to their unlabeled counterparts has been directly confirmed in human subjects. In a pulse-dosing study designed to evaluate the pharmacokinetic behavior of 13C,15N2-labeled phenobarbital, the labeled compound demonstrated pharmacological equivalence to unlabeled phenobarbital with respect to absorption, distribution, metabolism, and excretion parameters in human volunteers [1]. The method achieved quantitation of serum concentrations across a validated range of 0.1–30.0 μg/mL for the parent drug and 0.1–10.0 μg/mL for the hydroxylated metabolite, with simultaneous determination of the 13C,15N2-labeled analogs using differentially labeled internal standards [1].

Pulse dosing Pharmacokinetics Stable isotope tracer methodology

Barbituric Acid-[13C4,15N2]: Validated Application Scenarios for Scientific Procurement


Quantitative Bioanalysis of Barbiturate-Class Pharmaceuticals by LC-MS/MS

Barbituric Acid-[13C4,15N2] serves as an optimal internal standard for the development and validation of quantitative LC-MS/MS assays targeting barbiturate-class drugs (e.g., phenobarbital, pentobarbital, barbital) in biological matrices. The compound's 13C and 15N labeling ensures near-identical chromatographic retention and ionization behavior to the target analytes while providing a +6 Da mass shift that cleanly separates the internal standard signal from analyte and matrix interference in the mass spectrometer. This application is supported by the demonstrated 2- to 3-fold improvement in matrix effect compensation precision relative to structural analog internal standards [1] and the established regulatory expectation for stable isotope-labeled internal standards in validated bioanalytical methods [2].

Human Mass Balance and Metabolite Identification Studies as a Radioactivity-Free Alternative

Barbituric Acid-[13C4,15N2] enables the conduct of human mass balance and metabolite identification studies without the regulatory, safety, and logistical burdens associated with 14C radioactive labeling. In this application, the labeled compound is administered to human subjects at subtherapeutic doses, and biological samples (urine, plasma) are analyzed by isotope-ratio mass spectrometry or high-resolution LC-MS to track the disposition and metabolic fate of the drug. The approach has been validated in human studies using 13C,15N2-labeled phenobarbital, demonstrating linear quantitation across 3–100 μg/mL in urine with LLOQ values as low as 0.10 μg/mL in purified HPLC fractions [3]. The confirmed pharmacological equivalence of the labeled compound to its unlabeled counterpart supports regulatory acceptance of this methodology [4].

Pulse-Dosing Pharmacokinetic Studies in Drug Development

Barbituric Acid-[13C4,15N2] supports pulse-dosing study designs in which a single labeled dose is administered to subjects already receiving chronic unlabeled drug therapy. This approach enables the determination of steady-state pharmacokinetic parameters without interrupting therapeutic drug regimens—a critical advantage in epilepsy and anesthesia research where barbiturate drugs are employed. The methodology has been demonstrated with 13C,15N2-labeled phenobarbital, achieving simultaneous quantitation of both labeled and unlabeled drug species across serum concentration ranges of 0.1–30.0 μg/mL [4]. The mass spectrometric discrimination between endogenous unlabeled drug and the administered labeled tracer is made possible exclusively by the isotopic mass difference provided by compounds such as Barbituric Acid-[13C4,15N2].

Synthesis and Characterization of Isotopically Labeled Barbiturate Derivatives

Barbituric Acid-[13C4,15N2] serves as a strategic starting material for the synthesis of 13C,15N2-labeled barbiturate derivatives used as internal standards or metabolic tracers. The compound's isotopic labeling is introduced at the parent heterocyclic scaffold stage, enabling downstream synthetic modifications (e.g., 5,5-dialkylation, N-alkylation) to produce labeled analogs of clinically relevant barbiturates while preserving the isotopic enrichment pattern. Synthetic protocols for 15N-labeled barbituric acid and its derivatives have been fully characterized by mass spectrometry, FT-IR spectroscopy, and X-ray diffraction, confirming the structural integrity and isotopic incorporation of the labeled products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barbituric Acid-[13C4,15N2]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.